N-(2,4-dimethoxyphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide N-(2,4-dimethoxyphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide
Brand Name: Vulcanchem
CAS No.: 872701-87-6
VCID: VC4251115
InChI: InChI=1S/C19H18N4O3S/c1-25-14-5-6-16(17(10-14)26-2)21-18(24)12-27-19-8-7-15(22-23-19)13-4-3-9-20-11-13/h3-11H,12H2,1-2H3,(H,21,24)
SMILES: COC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CN=CC=C3)OC
Molecular Formula: C19H18N4O3S
Molecular Weight: 382.44

N-(2,4-dimethoxyphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide

CAS No.: 872701-87-6

Cat. No.: VC4251115

Molecular Formula: C19H18N4O3S

Molecular Weight: 382.44

* For research use only. Not for human or veterinary use.

N-(2,4-dimethoxyphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide - 872701-87-6

Specification

CAS No. 872701-87-6
Molecular Formula C19H18N4O3S
Molecular Weight 382.44
IUPAC Name N-(2,4-dimethoxyphenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide
Standard InChI InChI=1S/C19H18N4O3S/c1-25-14-5-6-16(17(10-14)26-2)21-18(24)12-27-19-8-7-15(22-23-19)13-4-3-9-20-11-13/h3-11H,12H2,1-2H3,(H,21,24)
Standard InChI Key RDGDIEOECXBNJY-UHFFFAOYSA-N
SMILES COC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CN=CC=C3)OC

Introduction

N-(2,4-Dimethoxyphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide is a synthetic compound belonging to the class of acetamide derivatives. Its structure combines a dimethoxyphenyl group, a pyridazinyl-pyridyl moiety, and a sulfanyl-acetamide linkage. Such compounds are often explored in medicinal chemistry for their potential biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.

Synthesis Pathways

The synthesis of N-(2,4-dimethoxyphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide typically involves:

  • Formation of the Pyridazinyl-Pyridyl Core: This step uses pyridine derivatives as starting materials, undergoing cyclization with hydrazine derivatives to form the pyridazine ring.

  • Introduction of the Dimethoxyphenyl Group: This is achieved via nucleophilic substitution or amidation reactions.

  • Sulfanyl-Acetamide Coupling: The final step involves coupling the pyridazinyl-pyridyl intermediate with a sulfanyl-acetamide precursor under controlled conditions.

Antimicrobial Activity

Compounds with similar structural frameworks have demonstrated moderate to strong antimicrobial activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The presence of sulfur and nitrogen heterocycles enhances interactions with microbial enzymes .

Table 2: Biological Activity Comparison

ActivityTarget Organism/Cell LineMechanismReference
AntimicrobialS. aureus, E. coliEnzyme inhibition
AnticancerHepG2, MDA-MB-231VEGFR2 inhibition

Analytical Data

To confirm the structure and purity of this compound:

  • NMR Spectroscopy:

    • Proton signals for aromatic hydrogens (7–8 ppm range).

    • Signals for methoxy groups (~3–4 ppm).

    • Sulfanyl-acetamide protons (~4 ppm).

  • Mass Spectrometry (MS):

    • Molecular ion peak at ~356 m/z corresponding to the molecular weight.

  • Infrared (IR) Spectroscopy:

    • Peaks for amide (C=O stretching at ~1650 cm⁻¹) and sulfanyl groups.

Future Directions

Given its structural features, N-(2,4-dimethoxyphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide could be further explored for:

  • Drug Development: Optimization for enhanced potency against specific diseases.

  • Mechanistic Studies: Investigating its binding interactions with biological targets.

  • Derivatization: Modifying functional groups to improve pharmacokinetics or reduce toxicity.

This compound represents a promising scaffold for medicinal chemistry research due to its multifunctional nature and potential therapeutic applications across diverse domains.

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